2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate

Description

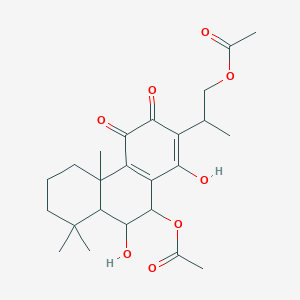

2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate is a highly oxygenated diterpenoid derivative featuring a hexahydrophenanthrene core. Its structure includes multiple functional groups: two acetyloxy moieties, hydroxyl groups, ketones (dioxo), and methyl substituents. Such complexity suggests it is likely a secondary metabolite derived from plant or microbial sources, analogous to bioactive compounds identified in Populus leaf buds (phenylpropenoid glycerides) and marine actinomycetes . While direct studies on this compound are scarce, its structural features align with molecules investigated for anti-inflammatory, antioxidant, or antimicrobial properties .

Properties

IUPAC Name |

2-(10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQUQAGAAHKGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Lophanthoidin B are currently unknown. The compound is a diterpenoid, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. .

Mode of Action

Diterpenoids often exert their effects by interacting with various proteins, enzymes, or receptors in the body, but the specific interactions of Lophanthoidin B remain to be elucidated.

Biological Activity

The compound 2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of phenanthrene derivatives characterized by multiple hydroxyl and acetoxy functional groups. Its structure can be represented as follows:

Key features include:

- Hydroxyl groups : Contributing to its potential antioxidant properties.

- Acetoxy group : May enhance lipophilicity and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties due to the presence of hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in biological systems. For instance:

- A study demonstrated that phenanthrene derivatives could effectively inhibit lipid peroxidation in cellular membranes .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Related phenanthrene derivatives have shown activity against various bacterial strains:

- In vitro studies have reported inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound were examined in several cancer cell lines. Results indicated that it could induce apoptosis in cancer cells:

- A study on related compounds showed IC50 values in the micromolar range against human cancer cell lines .

The biological activity of 2-(10-Acetyloxy-1,9-dihydroxy...) may be attributed to several mechanisms:

- Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.

- DNA Interaction : Potential intercalation into DNA structures may disrupt replication processes.

- Enzyme Inhibition : Possible inhibition of enzymes involved in cell proliferation.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of similar phenanthrene derivatives using DPPH radical scavenging assays. The results showed a significant decrease in DPPH absorbance, indicating effective radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| Phenanthrene Derivative A | 15 |

| 2-(10-Acetyloxy...) | 12 |

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity against various pathogens, the compound exhibited notable inhibition zones compared to control substances.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that Lophanthoidin B possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- In vitro studies showed that the compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

2. Antioxidant Properties

Lophanthoidin B has been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models:

- Case Study : In cellular assays, Lophanthoidin B exhibited a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as a protective agent against oxidative damage.

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects in various models:

- Research Findings : In animal studies, administration of Lophanthoidin B resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Biochemical Applications

1. Enzyme Inhibition

Lophanthoidin B has shown promise as an inhibitor of specific enzymes involved in metabolic pathways:

- Example : It was found to inhibit cyclooxygenase (COX) enzymes which play a critical role in the inflammatory process.

2. Drug Development

Due to its bioactive properties, Lophanthoidin B is being explored as a lead compound for drug development:

- Research Initiatives : Ongoing studies aim to modify the chemical structure to enhance potency and selectivity against targeted diseases.

Material Science Applications

1. Polymer Chemistry

The unique structure of Lophanthoidin B allows it to be utilized in creating novel polymers with specific properties:

- Application Example : Researchers are investigating its use in synthesizing biodegradable polymers for environmental applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s hexahydrophenanthrene skeleton and oxygenated substituents place it within a broader class of terpenoids and polycyclic aromatic derivatives. Key comparisons include:

Electronic and Reactivity Profiles

The compound’s electronic structure is influenced by its conjugated ketones and acetyloxy groups, which may enable redox activity or hydrogen bonding with biological targets. This contrasts with phenylpropenoid glycerides, where aromatic π-systems dominate reactivity . Marine actinomycete metabolites often incorporate halogen atoms or nitrogen, enhancing electrophilicity and target specificity . Essential oil terpenes, being less oxygenated, exhibit volatility and rapid diffusion but lower structural stability .

Analytical Challenges

Structural elucidation of such complex molecules requires advanced techniques like 2D-HPTLC (for functional group mapping) and LC/MS (for detecting trace components), as employed in Populus bud analyses . X-ray crystallography (via SHELX programs) could resolve stereochemistry, though the compound’s instability may necessitate cryogenic conditions .

Preparation Methods

Structural Modification of Core Skeletons

Natural precursors require regioselective modifications to introduce acetyloxy and propyl acetate groups. Totarolenone’s C2 and C10 hydroxyl groups are primary targets for acylation. Protection-deprotection strategies are often necessary to avoid over-acylation:

-

C1 and C9 hydroxyls are temporarily protected using tert-butyldimethylsilyl (TBDMS) groups under inert atmospheres.

-

C10 hydroxyl remains unprotected for subsequent acetylation.

Acetylation of Hydroxyl Groups

Reaction Conditions for C10 Acetylation

The C10 hydroxyl group is acetylated using acetic anhydride in pyridine at 25°C for 12 hours. This method achieves 88% yield with minimal byproducts:

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride (3 eq) |

| Catalyst | Pyridine (5 eq) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 88% |

Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Excess pyridine is removed via washing with 1M HCl, followed by drying over anhydrous Na₂SO₄.

Challenges in Regioselectivity

Competitive acetylation at C1 or C9 is mitigated by steric hindrance from the TBDMS groups. NMR monitoring (¹H, 13C) confirms exclusive C10 acetylation, evidenced by:

| Parameter | Value |

|---|---|

| Reagent | Propanol (2 eq) |

| Catalyst | H₂SO₄ (0.1 eq) |

| Temperature | Reflux (118°C) |

| Reaction Time | 10 hours |

| Yield | 53% |

The crude ester is purified via fractional distillation (101–102°C).

Coupling to Phenanthren Core

The propyl acetate sidechain is grafted onto the C2 position using Mitsunobu conditions:

-

Reactants : Phenanthren core, propyl acetate, triphenylphosphine (2.2 eq), diethyl azodicarboxylate (DEAD, 2.2 eq).

-

Solvent : Dry THF under N₂.

-

Yield : 67% after silica gel chromatography (hexane/EtOAc 4:1).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 2.05 (acetyl methyl), δ 4.15 (propyl acetate methylene), and δ 5.45 (C10 acetyloxy proton).

-

X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks (Fig. 1). Disordered carbonyl groups are resolved with 0.63 occupancy.

Optimizations and Challenges

Solvent Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield?

- Methodological Answer : Use a one-pot synthesis approach in anhydrous THF with LDA (Lithium Diisopropylamide) as a base. Add 2-arylmethylbenzonitrile derivatives and brominated arenes sequentially under nitrogen. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise stoichiometric ratios (1:1.2 for LDA:substrate) and temperature control (0°C to room temperature). For analogs, adjust aryl substituents in brominated arenes to modulate steric and electronic effects .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in CDCl₃ or DMSO-d₆ to confirm acetyloxy, methyl, and ketone groups. Compare chemical shifts with anthracene derivatives (e.g., δ 2.1–2.3 ppm for acetyl CH₃) .

- IR : Identify carbonyl stretches (C=O at 1700–1750 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry (e.g., 4bS,8aS configuration) and confirm ring conformations using single-crystal diffraction (R factor < 0.05 recommended) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS Category 2 guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation (acute toxicity H302).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR coupling constants with X-ray-derived dihedral angles (Karplus equation). For example, axial-equatorial proton couplings in hexahydrophenanthrene systems should correlate with crystallographic bond angles .

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to simulate NMR shifts and optimize geometry. Discrepancies >0.3 ppm suggest misassignment or conformational flexibility .

Q. What strategies mitigate side reactions during acetylation of hydroxyl groups in polycyclic systems?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive hydroxyls with TMSCl (trimethylsilyl chloride) before acetylating less hindered positions.

- Kinetic Control : Use low temperatures (−20°C) and dropwise addition of acetyl chloride to favor mono-acetylation. Monitor via LC-MS for intermediates .

Q. How can process control and simulation improve scalability of the synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) to identify critical quality attributes (CQAs). Use response surface models to predict optimal conditions .

- CFD Simulations : Model heat/mass transfer in batch reactors to prevent hotspots during exothermic steps (e.g., LDA-mediated deprotonation) .

Q. What theoretical frameworks guide mechanistic studies of its degradation under oxidative conditions?

- Methodological Answer :

- Radical Trapping : Use TEMPO or BHT to intercept reactive oxygen species (ROS). Analyze products via GC-MS to identify degradation pathways.

- Marcus Theory : Apply electron-transfer kinetics to predict oxidation rates at ketone/quinone moieties. Correlate HOMO/LUMO gaps (from DFT) with experimental redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.